(5E)-5-{[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-{[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the thiazolidinone class, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of the dinitrophenoxy and methoxyphenyl groups further enhances its chemical reactivity and potential utility in diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dinitrophenol with 3-methoxybenzaldehyde to form the intermediate, which is then reacted with 3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one under specific conditions to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds, depending on the specific reaction and conditions used.
Scientific Research Applications
(5E)-5-{[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of (5E)-5-{[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate compound with (methylsulfinyl)methane
- N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide
Uniqueness
What sets (5E)-5-{[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both dinitrophenoxy and methoxyphenyl groups, along with the thiazolidinone core, makes it a versatile compound for various scientific investigations.
Properties
Molecular Formula |
C18H13N3O7S2 |
---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
(5E)-5-[[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H13N3O7S2/c1-19-17(22)16(30-18(19)29)8-10-3-5-14(15(7-10)27-2)28-13-6-4-11(20(23)24)9-12(13)21(25)26/h3-9H,1-2H3/b16-8+ |
InChI Key |
XHZHJESIHUHULP-LZYBPNLTSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC(=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])OC)/SC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])OC)SC1=S |
Origin of Product |
United States |
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